BenchChemオンラインストアへようこそ!

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

Lipophilicity Blood-brain barrier permeability CNS drug design

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine is a hydrazinyl-substituted pyridine sulfonamide featuring a 4-benzylpiperidine moiety. It belongs to the class of heteroaryl hydrazines used as intermediates for bioactive hydrazone synthesis.

Molecular Formula C17H22N4O2S
Molecular Weight 346.4 g/mol
CAS No. 926253-38-5
Cat. No. B3306297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
CAS926253-38-5
Molecular FormulaC17H22N4O2S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)NN
InChIInChI=1S/C17H22N4O2S/c18-20-17-7-6-16(13-19-17)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12,18H2,(H,19,20)
InChIKeySJKDTPCRTARDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine (926253-38-5) for Research Procurement: Key Differentiation from Analogs


5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine is a hydrazinyl-substituted pyridine sulfonamide featuring a 4-benzylpiperidine moiety. It belongs to the class of heteroaryl hydrazines used as intermediates for bioactive hydrazone synthesis. Computed physicochemical properties include a molecular weight of 346.4 g/mol and XLogP3-AA of 2.3, indicating moderate lipophilicity [1].

Why Substituting 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine with In-Class Analogs Risks Phenotypic Divergence


Although structurally related hydrazinylpyridine sulfonamides share the same core scaffold, variations in the N-substituent on the piperidine ring produce substantial differences in lipophilicity, molecular size, and hydrogen-bonding capacity. These differences directly affect membrane permeability, target binding, and metabolic stability, making simple substitution without empirical validation unreliable. Direct comparative bioactivity data for this specific compound is currently unavailable in public repositories; differentiation is therefore based on computed physicochemical properties and established structure-activity relationships of the benzylpiperidine pharmacophore [1].

Quantitative Comparator Evidence for 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine (926253-38-5) vs. Closest Analogs


XLogP3 Lipophilicity: 2.3 for 4-Benzylpiperidine vs. 0.54–1.03 for Alkyl-Substituted Analogs

The target compound exhibits an XLogP3-AA of 2.3 [1], compared to 1.03 for the 3,5-dimethylpiperidine analog , 0.65 for the unsubstituted piperidine analog , and -0.6 for the 4-methylpiperazine analog [2]. The ~1.3–2.9 log unit difference translates to a 20–800-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration.

Lipophilicity Blood-brain barrier permeability CNS drug design

Molecular Weight: 346.4 g/mol vs. 256–284 g/mol for Smaller Analogs Limits Passive Paracellular Diffusion

The target compound's molecular weight of 346.4 g/mol [1] is 22–35% higher than its closest analogs (dimethylpiperidine: 284.4 g/mol ; unsubstituted piperidine: 256.3 g/mol ; methylpiperazine: 271.3 g/mol [2]). While larger MW can reduce passive permeability, the additional mass arises from the benzyl group, which provides critical pharmacophoric interactions with hydrophobic pockets in target proteins, as evidenced by the N-benzylpiperidine fragment's role in acetylcholinesterase inhibition [3].

Molecular weight Passive permeability Pharmacophore-driven selection

Hydrogen Bond Acceptor (HBA) Count: 6 vs. 5–7 Modulates Target Complementarity and CNS Penetration

The target compound has 6 hydrogen bond acceptors [1], compared to 5 for the dimethylpiperidine and unsubstituted piperidine analogs, and 7 for the methylpiperazine analog [2]. The sulfonyl and hydrazinyl groups contribute to HBA capacity, which influences solubility and target interaction. The balance of 6 HBA and 2 HBD aligns with the typical profile for oral CNS drugs, while the methylpiperazine analog's extra HBA (7) may increase polarity and reduce membrane penetration.

Hydrogen bonding CNS drug-like properties Total polar surface area

N-Benzylpiperidine Pharmacophore: Enabling Peripheral Anionic Site Binding in AChE Inhibition

The N-benzylpiperidine motif is a validated pharmacophore for acetylcholinesterase peripheral anionic site (PAS) binding, as demonstrated in donepezil and optimized in compound 21 (IC50 6.62 nM) with pyridine-acylhydrazone-N-benzylpiperidine structure [1]. While the target hydrazinyl compound itself is a synthetic precursor, its benzylpiperidine sulfonamide moiety pre-organizes the molecular recognition element necessary for PAS interaction. In contrast, dimethylpiperidine and piperazine analogs lack this benzyl group, which is critical for dual-site AChE inhibition via π-stacking with Trp286.

Acetylcholinesterase Pharmacophore Donepezil Alzheimer's disease

Optimal Application Scenarios for 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine (926253-38-5)


Design of Dual-Site Acetylcholinesterase Inhibitors via Acylhydrazone Derivatization

The hydrazinyl group enables rapid conversion to acylhydrazones, a validated chemotype for metal-chelating AChE inhibitors. Researchers can use this compound as a key intermediate to generate focused libraries targeting the peripheral anionic site (PAS) and catalytic site, leveraging the benzylpiperidine pharmacophore validated by compound 21 (IC50 6.62 nM) [1].

CNS Drug Discovery Libraries Enhanced by Physicochemical Profile

With XLogP3 of 2.3 and MW of 346.4 g/mol, this compound falls within recommended parameters for CNS drug-like space (Lipinski's Rule of Five). Libraries constructed from this scaffold are more likely to yield brain-penetrant leads compared to libraries based on more polar piperazine analogs (XLogP3 -0.6) or lower-MW alkyl analogs lacking the benzyl pharmacophore [1].

Copper-Chelating Agent Conjugate Synthesis

The hydrazine functionality can be used to attach metal-chelating moieties, enabling the development of bifunctional molecules that target both AChE inhibition and metal-ion homeostasis, as demonstrated by the copper-chelating capability reported in the acylhydrazone series [1].

Reference Standard for HPLC Method Development in Sulfonamide-Hydrazine Libraries

The compound's distinct chromatographic properties (logP 2.3, MW 346.4) make it suitable as a retention time marker in reversed-phase HPLC method development for sulfonamide-hydrazine compound collections, where its benzyl group provides a unique hydrophobic anchor absent in methyl and unsubstituted analogs [1].

Quote Request

Request a Quote for 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.